(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine
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Overview
Description
{3-methylbicyclo[1.1.1]pentan-1-yl}methanamine is a compound with a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact three-dimensional structure.
Preparation Methods
The synthesis of {3-methylbicyclo[1.1.1]pentan-1-yl}methanamine can be achieved through various synthetic routes. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane
Chemical Reactions Analysis
{3-methylbicyclo[1.1.1]pentan-1-yl}methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
{3-methylbicyclo[1.1.1]pentan-1-yl}methanamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of lead compounds, making them more developable as oral drugs .
Mechanism of Action
The mechanism of action of {3-methylbicyclo[1.1.1]pentan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s rigid and compact structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
{3-methylbicyclo[1.1.1]pentan-1-yl}methanamine can be compared with other similar compounds, such as other bicyclo[1.1.1]pentane derivatives. These compounds share the same bicyclic framework but differ in their substituents and functional groups. The uniqueness of {3-methylbicyclo[1.1.1]pentan-1-yl}methanamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Similar compounds include bicyclo[1.1.1]pentane itself, as well as various substituted derivatives like {3-methylbicyclo[1.1.1]pentan-1-yl}methanol .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine |
InChI |
InChI=1S/C7H13N/c1-6-2-7(3-6,4-6)5-8/h2-5,8H2,1H3 |
InChI Key |
YAVCPXDRMKSCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2)CN |
Origin of Product |
United States |
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